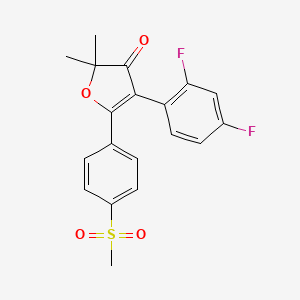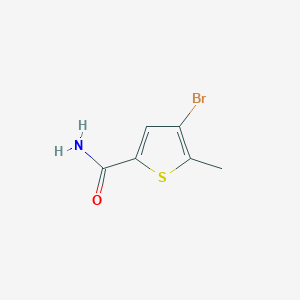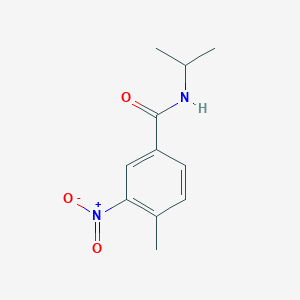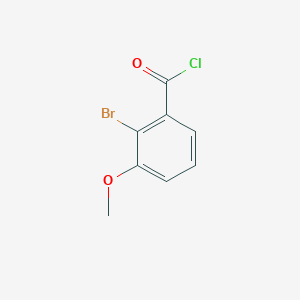
2-Bromo-3-methoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxybenzoyl chloride typically involves the bromination of 3-methoxybenzoyl chloride. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed to form 2-Bromo-3-methoxybenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 2-Bromo-3-methoxybenzoic acid.
Coupling Products: Biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
2-Bromo-3-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various synthetic applications to introduce the benzoyl group into target molecules. The bromine atom can also participate in further functionalization reactions, enhancing the versatility of the compound .
Comparación Con Compuestos Similares
3-Methoxybenzoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzoyl chloride: Has a different substitution pattern, affecting its reactivity and applications.
2-Methoxybenzoyl chloride: Similar structure but without the bromine atom, leading to different chemical behavior.
Uniqueness: 2-Bromo-3-methoxybenzoyl chloride is unique due to the presence of both bromine and methoxy substituents, which confer distinct reactivity and enable diverse synthetic transformations. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
440123-68-2 |
|---|---|
Fórmula molecular |
C8H6BrClO2 |
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
2-bromo-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6BrClO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3 |
Clave InChI |
MMZKZHHQOSLHMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1Br)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)

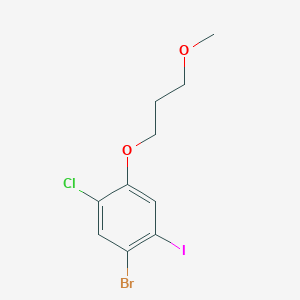
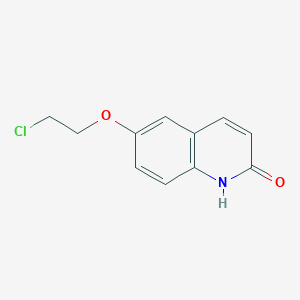



![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
